4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-4-2-14(16)3-5-15/h2-5,13,17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJQAJNAJYAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Debus-Radziszewski synthesis or from alpha halo-ketones.
Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.
Attachment of the Chlorobenzene Sulfonamide Moiety: The final step involves the reaction of the substituted piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may inhibit certain cancer cell lines. Research indicates that compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have indicated that derivatives of benzenesulfonamides can be effective against various bacterial strains, suggesting potential applications in treating infections .
- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive compounds. Investigations into the compound's effects on neurotransmitter systems could reveal its potential as a treatment for neurological disorders .
Methodologies in Research
Research on this compound employs several methodologies to evaluate its efficacy and mechanisms of action:
- Quantitative Structure-Activity Relationship (QSAR) : This approach helps predict the biological activity of chemical compounds based on their molecular structure. QSAR models have been developed to analyze the relationship between structural features of sulfonamides and their antimicrobial activity .
- In Vitro and In Vivo Studies : Laboratory experiments using cell cultures (in vitro) and animal models (in vivo) are essential for assessing the therapeutic potential and safety profile of the compound. These studies provide insight into dosage, efficacy, and side effects .
Case Studies
Several case studies highlight the applications and effectiveness of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide:
- Cancer Cell Line Inhibition :
- Antimicrobial Testing :
- Neuropharmacological Assessment :
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Solubility and Stability
- The 2-methoxyethyl group in the target compound likely increases water solubility compared to W-15/W-18, which have aromatic substituents contributing to lipophilicity .
- Crystal structures of piperidine derivatives () reveal that chair conformations and hydrogen bonding (e.g., O-H···O, N-H···O) stabilize molecular packing, which may correlate with the target compound’s stability .
Table 2: Key Physicochemical Properties
Pharmacological Activity
- Receptor Affinity: W-15 and W-18 () are structurally related to fentanyl and exhibit opioid receptor activity. Compounds in (e.g., 15–18) show dual α2A/5-HT7 receptor affinity, suggesting the target compound could modulate similar pathways .
Biological Activity
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound features a sulfonamide group attached to a benzene ring, along with a piperidine ring substituted with a 2-methoxyethyl group. Its unique structure suggests potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the chloro and methoxyethyl substituents contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23ClN2O3S |
| Molecular Weight | 344.87 g/mol |
| IUPAC Name | 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide |
| CAS Number | 952983-36-7 |
The biological activity of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The sulfonamide moiety may contribute to antimicrobial activity, while the piperidine ring could enhance binding affinity to biological targets.
Biological Activity
Research indicates that compounds in the benzenesulfonamide class can exhibit various biological activities, including:
- Antimicrobial Activity : Benzenesulfonamides are known for their antibacterial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anticancer Potential : Some studies suggest that modifications in the sulfonamide structure can lead to compounds with anticancer properties. For instance, similar compounds have shown efficacy in targeting cancer cell lines by inducing apoptosis.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzenesulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may also possess similar activity .
- Anticancer Activity : In vitro studies on related sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction, indicating a potential pathway for further investigation regarding the compound's anticancer properties .
Research Findings
Recent findings highlight the following aspects of 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide:
- Inhibition of Enzymatic Activity : Preliminary assays suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance the overall efficacy against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1 : React 4-aminomethylpiperidine with 2-methoxyethyl halide under basic conditions (e.g., triethylamine) to introduce the methoxyethyl substituent.
- Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
- Purification : Recrystallization from ethyl methyl ketone or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.
Q. How should researchers handle and store this compound safely in laboratory settings?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
- Waste Disposal : Follow institutional guidelines for sulfonamide waste, avoiding aqueous discharge without neutralization .
Q. What crystallographic methods are used to determine the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.
- Structure Solution : Employ direct methods (SHELXS-97) for initial phase estimation .
- Refinement : Full-matrix least-squares refinement (SHELXL-2018) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via Fourier difference maps .
- Validation : Check for R-factor convergence (R1 < 0.05) and validate geometry using PLATON .
Advanced Research Questions
Q. How can researchers analyze potential data contradictions in crystallographic refinement?
Methodological Answer:
- Disorder Modeling : For disordered methoxyethyl groups, split atoms into two positions with refined occupancy ratios.
- Hydrogen Bonding : Use SHELXL’s DFIX and DANG constraints to stabilize hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
- Validation Tools : Cross-check with CCDC Mercury to ensure bond lengths/angles align with similar sulfonamide derivatives (e.g., 4-chloro-N-(piperidin-4-yl)benzenesulfonamide) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for sulfonamide derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified piperidine (e.g., 2-ethoxyethyl instead of methoxyethyl) or sulfonamide groups (e.g., nitro/fluoro substituents).
- Biological Assays : Test binding affinity to target enzymes (e.g., carbonic anhydrase) using fluorescence polarization or SPR. Correlate IC50 values with electronic/hydrophobic properties (Hammett σ, logP) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide rational design .
Q. How to design experiments to evaluate the compound’s interaction with biological targets?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR panels using radioligand binding assays.
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics (kon/koff) and thermodynamics (ΔG, ΔH).
- Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify downstream signaling effects (e.g., MAPK/ERK modulation) .
Q. What considerations are critical when transitioning from in vitro to in vivo pharmacological studies?
Methodological Answer:
- PK/PD Profiling : Assess bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models.
- Toxicity Screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies.
- Efficacy Models : Use xenograft models (e.g., HCT-116 tumors in nude mice) to evaluate tumor growth inhibition at 10–100 mg/kg doses .
Q. How to address challenges in optimizing reaction yields during synthesis?
Methodological Answer:
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted sulfonyl chloride.
- Solvent Optimization : Switch from THF to DMF for better solubility of intermediates.
- Catalysis : Introduce Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling steps (if aryl amines are involved) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
